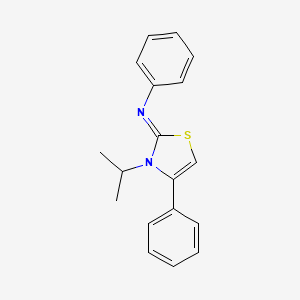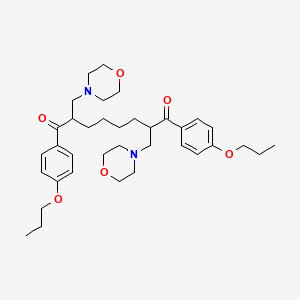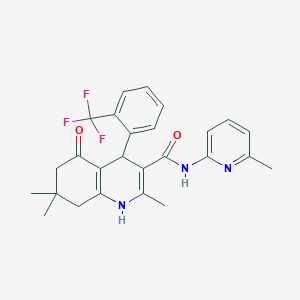
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline is an organic compound belonging to the thiazoline family Thiazolines are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methylethyl group, a phenyl group, and a phenylazamethylene group attached to the thiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline typically involves multi-step organic reactions. One common method includes the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazoline ring. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazoline ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylazamethylene group to a corresponding amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline exerts its effects is primarily through interactions with biological macromolecules. The thiazoline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl groups may enhance binding affinity through π-π interactions with aromatic amino acids in protein targets. The exact molecular pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar heterocyclic structure but lacking the methylethyl and phenyl groups.
Benzothiazole: Contains a fused benzene ring, offering different electronic properties.
Phenylthiazoline: Similar structure but without the phenylazamethylene group.
Uniqueness: 3-(Methylethyl)-4-phenyl-2-(phenylazamethylene)-1,3-thiazoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and phenylazamethylene groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,4-diphenyl-3-propan-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H18N2S/c1-14(2)20-17(15-9-5-3-6-10-15)13-21-18(20)19-16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
JBSMNIUXRLXEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646787.png)
![2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11646788.png)
![N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide](/img/structure/B11646805.png)
![methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646821.png)
![[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
![(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11646839.png)
![Methyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11646852.png)
![(5E)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646858.png)
![(5E)-5-({3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646863.png)

![5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11646872.png)
